Famotidinpropionsäure
Übersicht
Beschreibung
Famotidine propionic acid is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease . Famotidine works by decreasing the amount of acid the stomach produces .
Synthesis Analysis
A novel cocrystal of the potent H2 receptor antagonist famotidine (FMT) was synthesized with malonic acid (MAL) to enhance its solubility . The cocrystal structure was characterized by X-ray single crystal diffraction . Two novel 1:1 cocrystals of FMT, namely Famotidine-Sorbic Acid (FSOR) and Famotidine-Syringic Acid (FSY), were synthesized using the liquid-assisted grinding method .
Chemical Reactions Analysis
The oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates has been reported . The optimum reaction conditions for the preparation of propionic acid were as follows: catalyst amount of 3 mol%, n(H2O2):n(1-propanol) ratio of 3:1, reaction temperature of 60 °C, and reaction time of 8 h .
Physical and Chemical Properties Analysis
Famotidine has three polymorphs (forms A, B, and C), forms A and B have been commonly discussed . The active pharmaceutical ingredient (API) in the commercial version of FAM is the metastable form B . Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of FAM .
Wissenschaftliche Forschungsanwendungen
Behandlung von Magen-Darm-Erkrankungen
Famotidin: , ein bekannter H2-Rezeptorblocker, wird hauptsächlich zur Behandlung von Magen-Darm-Erkrankungen wie Geschwüren im Magen und Darm eingesetzt. Es wirkt, indem es die Säureproduktion im Magen reduziert, was zur Heilung und Vorbeugung von Geschwüren sowie zur Behandlung von gastroösophagealem Reflux (GERD) und dem Zollinger-Ellison-Syndrom beiträgt .
Entwicklung einer Formulierung zur oralen Anwendung
Es wurden Forschungsarbeiten zur Entwicklung einer Trockenaufhängungsformulierung von Famotidin zur oralen Anwendung durchgeführt. Diese Formulierung zielt darauf ab, die Stabilität, Bioverfügbarkeit und den Geschmacksmaskierungseffekt des Arzneimittels im Vergleich zur herkömmlichen flüssigen Suspension zu verbessern. Die Trockenaufhängungsform ist besonders vorteilhaft, da sie über die Zeit stabil bleibt, ohne die Abbaeprobleme, die mit flüssigen Formen verbunden sind .
Optimierung des pharmazeutischen Prozesses
Famotidin war Gegenstand von Studien, in denen die Trockengranulierung und die Direktkompression bei der Tablettenherstellung verglichen wurden. Diese Studien zielen darauf ab, die physikalisch-chemischen Eigenschaften von Famotidin-Tabletten wie Härte, Bruchfestigkeit und Auflösung zu optimieren, die entscheidend sind, um die Wirksamkeit und Stabilität des Arzneimittels sicherzustellen .
Stabilitäts- und Abbaustudien
Die Stabilität von Famotidin unter verschiedenen Bedingungen ist ein bedeutender Forschungsbereich. Studien haben das Abbauverhalten von Famotidin unter basischen Bedingungen untersucht, Abbauprodukte identifiziert und Bedingungen für seine Stabilität festgelegt. Diese Forschung ist entscheidend für die Entwicklung stabiler pharmazeutischer Formulierungen .
Verbesserung der Bioverfügbarkeit
Bemühungen zur Steigerung der Bioverfügbarkeit von Famotidin umfassen die Erforschung verschiedener Hilfsstoffe und Herstellungsprozesse. Durch die Modifizierung der Formulierung zielen Forscher darauf ab, die Effizienz der Famotidin-Absorption im Körper zu erhöhen, wodurch die erforderliche Dosierung und mögliche Nebenwirkungen reduziert werden .
Behandlung von pathologischen Hypersekretionszuständen
Famotidin wird auch zur Behandlung von pathologischen Hypersekretionszuständen wie dem Zollinger-Ellison-Syndrom eingesetzt, bei dem der Magen zu viel Säure produziert. Famotidin hilft, die Säuresekretion zu kontrollieren, lindert die Symptome und beugt Komplikationen im Zusammenhang mit diesen Erkrankungen vor .
Wirkmechanismus
Target of Action
Famotidine propionic acid primarily targets the histamine H2 receptors . These receptors play a crucial role in the regulation of gastric acid secretion. Famotidine is a competitive antagonist of these receptors, meaning it competes with histamine for binding to the H2 receptors .
Mode of Action
Famotidine propionic acid interacts with its targets by inhibiting the binding of histamine to the H2 receptors . This inhibition prevents the stimulation of gastric acid secretion by histamine . Famotidine is highly selective towards the H2 receptors and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
The primary biochemical pathway affected by famotidine propionic acid is the gastric acid secretion pathway . By inhibiting the H2 receptors, famotidine reduces the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion . This leads to a reduction in the acidity of the stomach, which can help in the management of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Pharmacokinetics
Famotidine has a bioavailability of 40-45% when taken orally . It exhibits a biexponential decay in plasma concentration-time profile, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . Famotidine is primarily eliminated unchanged in the urine . Its clearance is correlated with creatinine clearance, indicating that renal function can significantly impact the drug’s bioavailability .
Result of Action
The molecular and cellular effects of famotidine propionic acid’s action primarily involve the reduction of gastric acid secretion . This can lead to a decrease in the symptoms associated with conditions like gastric ulcers and GERD . Additionally, famotidine has been found to activate the inflammatory reflex, a brain-integrated vagus nerve mechanism which inhibits inflammation via alpha 7 nicotinic acetylcholine receptor (α7nAChR) signal transduction, to prevent cytokine storm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of famotidine propionic acid. For instance, the presence of potent acids can reduce the oral absorption of famotidine by 20 to 30% . Furthermore, the drug’s anti-inflammatory effects can be influenced by factors such as the patient’s age and disease state . Famotidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, suggesting that these factors should be considered when determining the appropriate dosage .
Safety and Hazards
Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Zukünftige Richtungen
Famotidine is used in various over-the-counter and off-label uses . While oral formulations of famotidine are more commonly used, the intravenous solution of the drug is available for use in hospital settings . Famotidine starts to block stomach acid within 15 minutes to 1 hour of taking the medicine .
Biochemische Analyse
Biochemical Properties
Famotidine propionic acid may interact with various enzymes, proteins, and other biomolecules. Famotidine, for instance, is known to inhibit gastric acid secretion by competitively blocking histamine H2 receptors . Propionic acid, on the other hand, is a key player in glucose and lipid metabolism, influencing short-chain fatty acids (SCFAs)
Cellular Effects
The cellular effects of famotidine propionic acid could be diverse, given the roles of its components. Famotidine has been shown to trigger cell pyroptosis in gastric cancer cells , while propionic acid can influence glucose and lipid metabolism . Therefore, famotidine propionic acid might impact cell signaling pathways, gene expression, and cellular metabolism in various ways.
Molecular Mechanism
The molecular mechanism of action of famotidine propionic acid could involve a combination of the mechanisms of its components. Famotidine works by blocking the effects of histamine, inhibiting the production of gastric acid . Propionic acid, as part of SCFAs, can regulate glucose and lipid metabolism
Temporal Effects in Laboratory Settings
The temporal effects of famotidine propionic acid in laboratory settings could vary over time. Famotidine has been shown to have significant effects on cytokine storm in a lipopolysaccharide (LPS)-induced model
Dosage Effects in Animal Models
The effects of famotidine propionic acid could vary with different dosages in animal models. Famotidine is commonly used to treat stomach ulcers in dogs, cats, cattle, and small mammals
Metabolic Pathways
Famotidine propionic acid could be involved in various metabolic pathways. Famotidine is primarily metabolized in the liver , while propionic acid is a key intermediate in the metabolism of carbohydrates and fatty acids . The specific enzymes or cofactors that famotidine propionic acid interacts with, and its effects on metabolic flux or metabolite levels, require further study.
Transport and Distribution
The transport and distribution of famotidine propionic acid within cells and tissues could involve various transporters or binding proteins. Famotidine is known to be transported via multidrug and toxin extrusion protein 1 (MATE1)
Eigenschaften
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZXDCDUSGFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148312 | |
Record name | Famotidine propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107880-74-0 | |
Record name | Famotidine propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107880740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famotidine propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAMOTIDINE PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L58HV8ZAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.